molecular formula C18H15NO4 B11500434 N-(4-methoxybenzyl)-2-oxo-2H-chromene-3-carboxamide

N-(4-methoxybenzyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B11500434
M. Wt: 309.3 g/mol
InChI Key: PCCRYRRYEQKQHV-UHFFFAOYSA-N
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Description

N-(4-methoxybenzyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxybenzyl)-2-oxo-2H-chromene-3-carboxamide typically involves a multi-step process. One common method includes the condensation of 4-methoxybenzylamine with 2-oxo-2H-chromene-3-carboxylic acid under specific reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving automated systems and continuous flow reactors to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxybenzyl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

N-(4-methoxybenzyl)-2-oxo-2H-chromene-3-carboxamide has been studied for various scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(4-methoxybenzyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways involved in oxidative stress and inflammation, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-methoxybenzyl)-2-oxo-2H-chromene-3-carboxamide stands out due to its unique chromene core structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C18H15NO4

Molecular Weight

309.3 g/mol

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2-oxochromene-3-carboxamide

InChI

InChI=1S/C18H15NO4/c1-22-14-8-6-12(7-9-14)11-19-17(20)15-10-13-4-2-3-5-16(13)23-18(15)21/h2-10H,11H2,1H3,(H,19,20)

InChI Key

PCCRYRRYEQKQHV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=CC3=CC=CC=C3OC2=O

solubility

<0.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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